5-氟帕利培酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

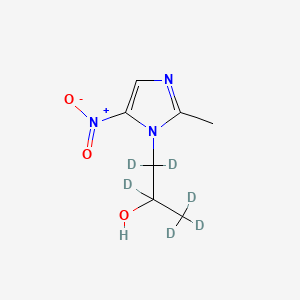

5-Fluoro Paliperidone is a derivative of Paliperidone . Paliperidone is an atypical antipsychotic used in the treatment of schizophrenia and other schizoaffective or delusional disorders .

Synthesis Analysis

The synthesis of Paliperidone involves acylating a compound of formula (5) under certain conditions . A stability-indicating analytical method was developed for the estimation of related substances and degradants of Paliperidone .

Molecular Structure Analysis

The molecular structure of Paliperidone involves a pyridopyrimidinone ring structure . Two pharmaceutical salts of Paliperidone, namely, Paliperidone benzoate (PLPT·BA) and Paliperidone salicylate (PLPT·SA), were successfully synthesized .

Chemical Reactions Analysis

The reactivity of 5-fluorouracil, a compound similar to 5-Fluoro Paliperidone, towards superoxide radical anion (O2•−) and hydroperoxyl radical (HO2•) was investigated using density functional theory (DFT) calculations .

科学研究应用

药物制剂中的生物利用度增强

5-氟帕利培酮已被探索用于其在与纳米结构脂质载体 (NLC) 结合的颊片中提高生物利用度的潜力。 这种方法旨在克服帕利培酮的口服生物利用度差,可能增强其治疗精神分裂症的疗效 .

精神分裂症的长期治疗

临床试验已研究了帕利培酮棕榈酸酯等帕利培酮的长期注射剂型,用于治疗精神分裂症。 这些研究侧重于药物的疗效和安全性,提供了一种持续的治疗选择,可以改善患者依从性和减少复发的频率 .

神经科学研究:神经炎症和神经发生

在神经科学中,5-氟帕利培酮因其对神经炎症和神经发生的影响而受到研究。 使用动物模型的研究观察了该化合物全身治疗如何导致急性神经炎症变化,这可能为预防化疗后神经心理缺陷提供策略 .

药物化学的进展

该化合物在药物化学中的作用非常重要,研究重点是精确使用 5-氟帕利培酮等氟化嘧啶来治疗癌症。 氟化学的发展促成了此类化合物在个性化医疗中的更具针对性和更有效的应用 .

精神科治疗的创新

5-氟帕利培酮是精神科创新治疗的一部分,尤其是在管理精神分裂症方面。 研究表明,长期注射会导致改善的临床结果,突出了持续用药和症状控制的重要性 .

对生物技术的贡献

在生物技术领域,5-氟帕利培酮被用于蛋白质组学研究。 它的分子特性被利用在生化测定和研究的开发中,有助于更深入地了解蛋白质相互作用和功能 .

作用机制

Target of Action

5-Fluoro Paliperidone, also known as Paliperidone, primarily targets central dopamine Type 2 (D2) and serotonin Type 2 (5HT2A) receptors . These receptors play a crucial role in regulating mood and behavior, and their antagonism is associated with the therapeutic activity of Paliperidone in treating schizophrenia and other schizoaffective disorders .

Mode of Action

The exact mechanism of action of Paliperidone is unknown, but it is believed to act via a similar pathway to its parent drug, Risperidone . It is proposed that Paliperidone’s therapeutic activity in schizophrenia is mediated through a combination of central dopamine Type 2 (D2) and serotonin Type 2 (5HT2A) receptor antagonism . This antagonism may help to restore the balance of these neurotransmitters in the brain, thereby improving mood and behavior.

Biochemical Pathways

Paliperidone is believed to modulate several biochemical pathways related to its target receptors. The primary pathways involve dopamine and serotonin neurotransmission, which are crucial for mood regulation and cognitive function . .

Pharmacokinetics

The pharmacokinetic properties of Paliperidone include its absorption, distribution, metabolism, and excretion (ADME). The drug’s bioavailability and pharmacokinetic profile can vary depending on the route of administration

Result of Action

The molecular and cellular effects of Paliperidone’s action primarily involve the antagonism of D2 and 5HT2A receptors. This antagonism can lead to changes in neurotransmitter levels and neuronal activity, potentially improving symptoms of schizophrenia and other schizoaffective disorders . .

Action Environment

The action, efficacy, and stability of Paliperidone can be influenced by various environmental factors. These may include the patient’s physiological condition, the presence of other medications, and individual genetic factors that can affect drug metabolism . Understanding these factors is crucial for optimizing the use of Paliperidone in clinical settings.

安全和危害

生化分析

Biochemical Properties

5-Fluoro Paliperidone plays a significant role in biochemical reactions, particularly in the central nervous system. It interacts with several enzymes, proteins, and other biomolecules. The compound primarily acts as an antagonist at dopamine D2 and serotonin 5-HT2A receptors . These interactions inhibit the overactivity of dopamine and serotonin, which is often associated with psychotic disorders. Additionally, 5-Fluoro Paliperidone binds to alpha 1 and alpha 2 adrenergic receptors and H1 histaminergic receptors, contributing to its therapeutic effects .

Cellular Effects

5-Fluoro Paliperidone influences various cellular processes, particularly in neuronal cells. It modulates cell signaling pathways, gene expression, and cellular metabolism. The compound’s antagonistic action on dopamine D2 and serotonin 5-HT2A receptors affects intracellular signaling cascades, leading to changes in gene expression and neurotransmitter release . This modulation can result in altered cellular metabolism and improved cellular function in the context of psychotic disorders.

Molecular Mechanism

The molecular mechanism of 5-Fluoro Paliperidone involves its binding interactions with specific biomolecules. By antagonizing dopamine D2 and serotonin 5-HT2A receptors, the compound inhibits the downstream signaling pathways associated with these receptors . This inhibition reduces the hyperactivity of dopaminergic and serotonergic systems, which is crucial in managing symptoms of schizophrenia. Additionally, 5-Fluoro Paliperidone’s interaction with adrenergic and histaminergic receptors contributes to its overall pharmacological profile .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Fluoro Paliperidone have been observed to change over time. The compound exhibits stability under controlled conditions, but its degradation can occur under extreme conditions. Long-term studies have shown that 5-Fluoro Paliperidone maintains its efficacy in modulating cellular functions over extended periods . The stability and degradation of the compound can influence its long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of 5-Fluoro Paliperidone vary with different dosages in animal models. At therapeutic doses, the compound effectively manages symptoms of psychotic disorders without significant adverse effects . At higher doses, 5-Fluoro Paliperidone can induce toxic effects, including metabolic disturbances and cardiovascular issues . These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic use.

Metabolic Pathways

5-Fluoro Paliperidone undergoes several metabolic pathways in the body. It is primarily metabolized in the liver through oxidative N-dealkylation, mono-hydroxylation, and alcohol dehydrogenation . These metabolic processes involve enzymes such as cytochrome P450 isoforms and alcohol dehydrogenase. The metabolites of 5-Fluoro Paliperidone are excreted mainly through urine, with a small fraction eliminated via feces .

Transport and Distribution

The transport and distribution of 5-Fluoro Paliperidone within cells and tissues involve various transporters and binding proteins. The compound is absorbed into the bloodstream and distributed to target tissues, including the brain . It crosses the blood-brain barrier and accumulates in neuronal tissues, where it exerts its therapeutic effects. The distribution of 5-Fluoro Paliperidone is influenced by its binding to plasma proteins and its lipophilicity .

Subcellular Localization

5-Fluoro Paliperidone’s subcellular localization is crucial for its activity and function. The compound is primarily localized in the cytoplasm and membrane-bound organelles of neuronal cells . Its localization is directed by specific targeting signals and post-translational modifications that ensure its proper distribution within the cell. This subcellular localization is essential for the compound’s interaction with its target receptors and subsequent therapeutic effects .

属性

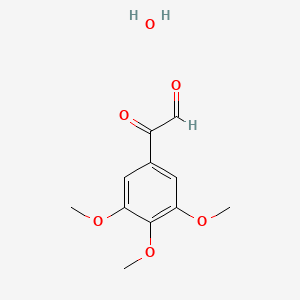

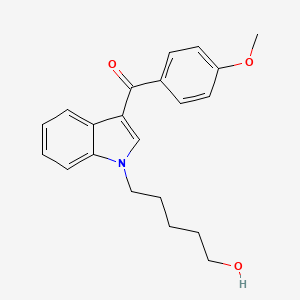

IUPAC Name |

3-[2-[4-(5-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-9-hydroxy-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27FN4O3/c1-14-17(23(30)28-9-2-3-19(29)22(28)25-14)8-12-27-10-6-15(7-11-27)21-18-13-16(24)4-5-20(18)31-26-21/h4-5,13,15,19,29H,2-3,6-12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVATZOFABXGUAB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N2CCCC(C2=N1)O)CCN3CCC(CC3)C4=NOC5=C4C=C(C=C5)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27FN4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,8,14-Tridodecyl-5,11,17-tris[4-[2-(2-methoxyethoxy)ethoxy]ethoxy]phenyl]-hexabenzocoronene](/img/structure/B584316.png)

![Ethyl 2-[4-[11,25,39-tris[4-(3,7-dimethyloctyl)phenyl]-20,34-bis[4-(2-ethoxy-2-oxoethyl)phenyl]-6-tridecacyclo[28.12.0.02,15.03,8.04,41.09,14.013,18.016,29.017,22.023,28.027,32.031,36.037,42]dotetraconta-1,3,5,7,9,11,13,15,17(22),18,20,23,25,27(32),28,30,33,35,37(42),38,40-henicosaenyl]phenyl]acetate](/img/structure/B584317.png)

![2-[2-[2-[4-[11,25,39-Tridodecyl-20,34-bis[4-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]phenyl]-6-tridecacyclo[28.12.0.02,15.03,8.04,41.09,14.013,18.016,29.017,22.023,28.027,32.031,36.037,42]dotetraconta-1,3,5,7,9,11,13,15,17(22),18,20,23,25,27(32),28,30,33,35,37(42),38,40-henicosaenyl]phenoxy]ethoxy]ethoxy]ethanol](/img/structure/B584323.png)

![6-[4-(5,7-Dihydroxy-6-methyl-4-oxo-2,3-dihydrochromen-2-yl)phenoxy]-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxychromen-4-one](/img/structure/B584326.png)